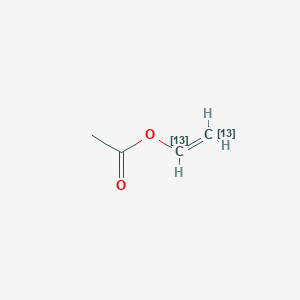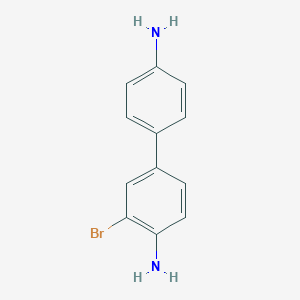
4-(4-aminophenyl)-2-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4,4’-diamine, 3-bromo-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with amino groups attached to the 4 and 4’ positions and a bromine atom at the 3 position. The molecular formula of this compound is C12H10BrN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming (1,1’-Biphenyl)-4,4’-diamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: (1,1’-Biphenyl)-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and materials, including polymers and ligands for catalysis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability and electronic characteristics .
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- depends on its specific application. In chemical reactions, the bromine atom and amino groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the amino groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
3-Bromo-1,1’-biphenyl: Similar structure but lacks the amino groups.
4,4’-Diaminobiphenyl: Similar structure but lacks the bromine atom.
3-Bromo-4’-aminobiphenyl: Contains both a bromine atom and an amino group but in different positions.
Uniqueness: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is unique due to the presence of both amino groups and a bromine atom in specific positions. This combination allows for unique reactivity and applications in various fields, making it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
108238-11-5 |
|---|---|
Fórmula molecular |
C12H11BrN2 |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
Clave InChI |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
| 108238-11-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


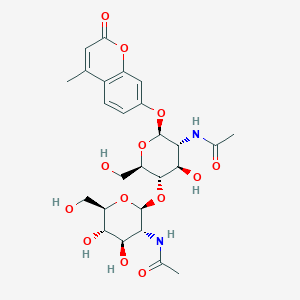
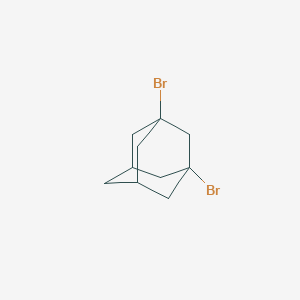
![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)
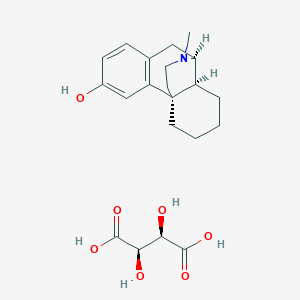
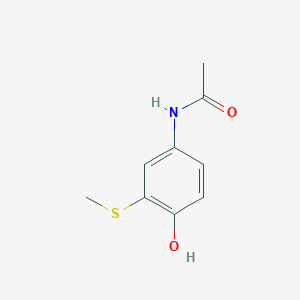
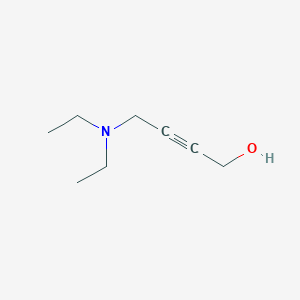
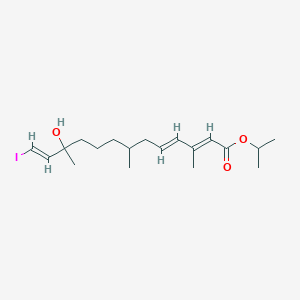
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
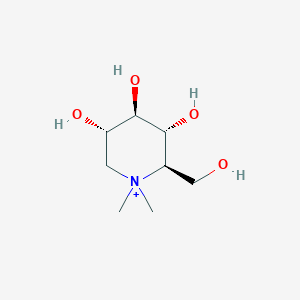
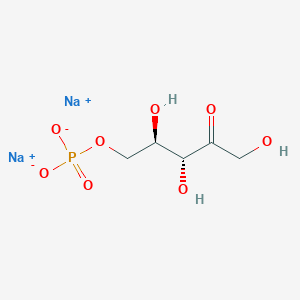
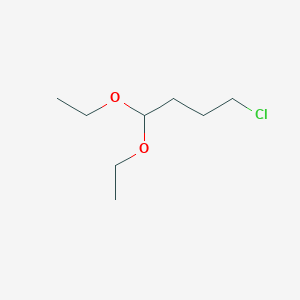
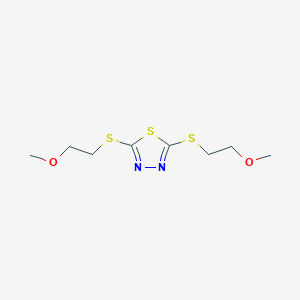
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
